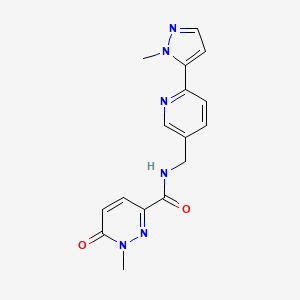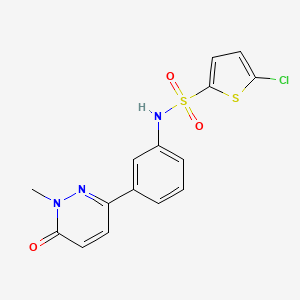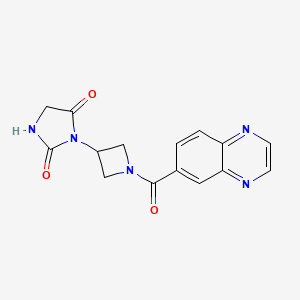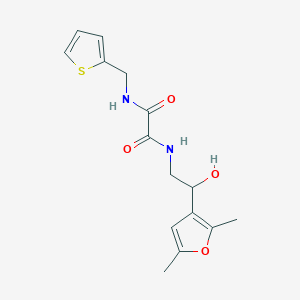
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It’s a derivative of 2-aminothiazole and has shown to affect Mycobacterium tuberculosis energetics .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, it was synthesized by reacting compound 1 (30 mg, 0.09 mmol, 1 eq) and 2(2-chloroethyl)-1-methylpiperidine hydrochloride .Molecular Structure Analysis
The molecular structure of “N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine” is complex. It contains a 2-aminothiazole core, which is a bicyclic structure that is partially aromatic .Chemical Reactions Analysis
The chemical reactions involving “N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine” are complex and involve several steps. The compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness .Applications De Recherche Scientifique
Antimicrobial Activities
Research on derivatives of 1,2,4-triazole, including compounds structurally related to N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine, has shown significant antimicrobial activities. Novel derivatives synthesized from various primary amines have been evaluated against a range of microorganisms, demonstrating good to moderate antimicrobial properties. This highlights the potential of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
Another significant application of 1,2,4-triazole derivatives is in anticancer research. A series of novel compounds related to N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine have been synthesized and tested in vitro for their anticancer activities. Among these, specific derivatives exhibited promising activity against a variety of human tumor cell lines, including leukemia, lung cancer, and breast cancer, indicating the potential of these compounds in cancer therapy (Kattimani et al., 2013).
Corrosion Inhibition
The study of 1,2,4-triazole derivatives also extends to their application as corrosion inhibitors. Research has identified that certain triazole derivatives, by analogy, could serve as efficient corrosion inhibitors for metals in acidic media. Their high inhibition efficiency makes them suitable for protecting metals against corrosion, potentially including derivatives of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (Lagrenée et al., 2002).
Molecular Interaction Studies
Understanding the adsorption behavior of triazole derivatives on metal surfaces provides insight into their effectiveness as corrosion inhibitors. Studies using electrochemical methods and molecular dynamics simulations reveal that the adsorption follows Langmuir's isotherm, offering a theoretical foundation for the practical application of these compounds in corrosion protection. Such research could encompass N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine derivatives, enhancing their application scope (Bentiss et al., 2007).
Antifungal Activity
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine and its derivatives have also been explored for their antifungal activities. Synthesis and testing of various derivatives have shown efficacy against plant pathogenic fungi, offering a potential route for developing new antifungal agents. This reflects the versatile application of triazole derivatives in addressing different forms of microbial resistance (Arnoldi et al., 2007).
Orientations Futures
The future directions for the study of “N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine” could involve further exploration of its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis . More research is also needed to fully understand its mechanism of action and to determine its physical and chemical properties.
Mécanisme D'action
Target of Action
It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affect mycobacterium tuberculosis energetics .
Mode of Action
It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, is known to disrupt mycobacterial energetics . This disruption could potentially lead to the inhibition of bacterial growth and survival.
Biochemical Pathways
It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, is known to affect the energy metabolism of mycobacterium tuberculosis . This suggests that the compound could potentially interfere with the biochemical pathways involved in energy production and utilization in the bacteria.
Pharmacokinetics
Times to maximum concentration were 0.25 – 1.5 h . These findings suggest that the compound is rapidly absorbed and distributed in the body, and its bioavailability is likely to be influenced by the dose.
Result of Action
It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, is known to have a significant impact on mycobacterium tuberculosis energetics . This suggests that the compound could potentially inhibit the growth and survival of the bacteria at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine. For instance, N-(3,5-dichlorophenyl)succinimide, a compound developed as an agricultural fungicide, was found to produce renal damage in rats in a metabolism-dependent manner . This suggests that the metabolic environment in the body can significantly influence the action and toxicity of the compound.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-5-1-6(10)3-7(2-5)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLPFLQMVKGPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

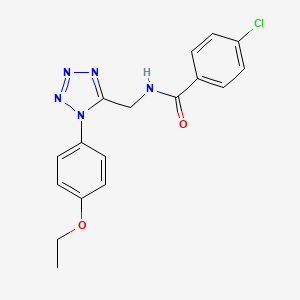
![2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide](/img/structure/B2990748.png)
![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2990752.png)
![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)
![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2990755.png)
![5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990758.png)
![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2990761.png)
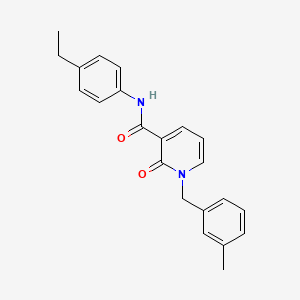
![6-Phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2990765.png)
